molecular formula C4H8 B3334396 Isobutylene-13C4 CAS No. 705948-00-1

Isobutylene-13C4

Cat. No.: B3334396
CAS No.: 705948-00-1
M. Wt: 60.077 g/mol
InChI Key: VQTUBCCKSQIDNK-JCDJMFQYSA-N
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Description

Isobutylene-13C4, also known as 2-Methylpropene-13C4, is a compound where all four carbon atoms are isotopically labeled with carbon-13. This isotopic labeling makes it particularly useful in various scientific research applications, including tracer studies and mechanistic investigations. The compound has the molecular formula (13CH3)2C=13CH2 and is a gas at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutylene-13C4 can be synthesized through the catalytic cracking of methyl tert-butyl ether (MTBE). The process involves vapor-phase cracking in a fixed-bed, shell-and-tube-type reactor over a proprietary magnesium aluminosilicate catalyst doped with an alkali metal oxide. The reaction is endothermic, requiring heat supplied through the shell side via a heating medium .

Industrial Production Methods

Industrial production of this compound often involves the same catalytic cracking process used for its non-isotopically labeled counterpart. The high-purity isobutylene is typically derived from tert-butanol (TBA) using processes developed by companies like LyondellBasell .

Chemical Reactions Analysis

Types of Reactions

Isobutylene-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isobutylene-13C4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of isobutylene-13C4 depends on the specific reaction it undergoes. For instance, in cationic polymerization, the compound reacts with a cationogen and a Lewis acid to form a carbocation intermediate. This intermediate then undergoes a series of propagation steps to form polyisobutylene . The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling, which makes it particularly valuable for tracer studies and mechanistic investigations. This isotopic labeling allows researchers to track the movement and transformation of carbon atoms in various chemical and biological processes, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

2-(113C)methyl(1,2,3-13C3)prop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1+1,2+1,3+1,4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTUBCCKSQIDNK-JCDJMFQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=[13CH2])[13CH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475344
Record name Isobutylene-13C4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.077 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705948-00-1
Record name Isobutylene-13C4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 705948-00-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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